Product packaging for Haloprogin-13C6(Cat. No.:)

Haloprogin-13C6

Cat. No.: B1154939
M. Wt: 367.35
Attention: For research use only. Not for human or veterinary use.
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Description

Haloprogin-13C6, with CAS number, is a carbon-13 labeled stable isotope of the antifungal agent Haloprogin. This chemical is designed for use as an internal standard in High-Performance Liquid Chromatography (HPLC) applications, where it aids in the precise quantification and analytical research of the unlabeled compound . Haloprogin, the parent molecule, is a halogenated phenolic ether that was historically used as a topical antifungal treatment for tinea infections such as athlete's foot, jock itch, and ringworm . Its mechanism of action, though not fully defined, is believed to involve the inhibition of oxygen uptake and the disruption of yeast membrane structure and function, leading to its antifungal effects . Haloprogin has been discontinued for medicinal use in markets like the United States, largely due to a higher incidence of cutaneous side effects including irritation, burning, and itching, and the subsequent availability of modern antifungals . Consequently, this compound now serves as a critical tool in pharmaceutical research and development, particularly in studies concerning metabolic fate, pharmacokinetics, and the environmental disposal of this compound . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₃¹³C₆H₄Cl₃IO

Molecular Weight

367.35

Synonyms

M 1028-13C6;  NSC 100071-13C6;  1,2,4-Trichloro-5-[(3-iodo-2-propynyl)oxy]benzene-13C6;  2,4,5-Trichlorophenyl-13C6 γ-Iodopropargyl Ether;  3-Iodo-2-propynyl 2,4,5-Trichlorophenyl-13C6 Ether;  1,2,4-Trichloro-5-[(3-iodo-2-propyn-1-yl)oxy]benzene-13C6

Origin of Product

United States

Synthesis and Comprehensive Analytical Characterization of Haloprogin 13c6

Precursor Synthesis and Halogenation Chemistry for Haloprogin (B1672930)

The synthesis of Haloprogin, 1,2,4-trichloro-5-[(3-iodoprop-2-yn-1-yl)oxy]benzene, involves key precursor molecules and specific halogenation reactions. drugbank.comresearchgate.net The foundational structure is derived from a substituted benzene (B151609) ring, specifically a trichlorophenol, which serves as the aromatic core of the molecule. drugbank.compharmacompass.com The synthesis generally proceeds by first obtaining 1,2,4-trichloro-5-(prop-2-yn-1-yloxy)benzene. researchgate.net

A crucial step in the synthesis is the introduction of the iodine atom to the propargyl group. This is a halogenation reaction where an iodinating agent is used to add iodine to the terminal alkyne. researchgate.netleah4sci.commasterorganicchemistry.com This reaction is critical for the final structure and biological activity of Haloprogin. The halogenation of alkynes is a well-established reaction in organic chemistry, often proceeding through an electrophilic addition mechanism. leah4sci.commasterorganicchemistry.com The reactivity of the triple bond allows for the direct addition of halogens. In some cases, base-promoted α-halogenation can occur, where a base facilitates the formation of an intermediate that then reacts with the halogen. libretexts.org

Strategies for Site-Specific Carbon-13 Isotopic Enrichment in Haloprogin

The introduction of carbon-13 isotopes at specific positions within a molecule is a powerful tool for various analytical studies. pnas.org This section explores the chemical synthetic pathways and precursor design for producing Haloprogin-13C6, where six carbon atoms in the benzene ring are replaced with their heavier 13C isotope.

Chemical Synthetic Pathways for this compound

The synthesis of this compound necessitates the use of a carbon-13 labeled precursor for the benzene ring. The general synthetic route would likely mirror that of the unlabeled compound but would start with a 13C-labeled benzene derivative. researchgate.netgoogle.com The synthesis would involve the etherification of a 13C6-trichlorophenol with a propargyl halide, followed by iodination of the terminal alkyne. drugbank.comresearchgate.net The specific challenge in this synthesis lies in the efficient and high-yield preparation of the isotopically labeled starting materials. The subsequent halogenation and etherification steps would be carried out using established protocols. researchgate.netgoogle.com

Precursor Design and Isotopic Carbon Integration Methodologies

The core of synthesizing this compound lies in the design and preparation of the isotopically enriched precursor. osti.gov The most direct approach involves starting with commercially available [U-13C6]benzene or a closely related derivative. This universally labeled benzene would then be subjected to chlorination to produce the desired 1,2,4-trichlorobenzene (B33124) intermediate, which can then be converted to the corresponding phenol.

Alternatively, a multi-step synthesis could be designed to build the 13C6-aromatic ring from smaller, less expensive 13C-labeled building blocks. However, this would likely be a more complex and lower-yielding process. The integration of the isotopic carbons must be planned to ensure that the final product has the desired labeling pattern with high isotopic enrichment. spectroscopyonline.com The choice of synthetic route often depends on the availability and cost of the labeled starting materials. nih.gov

Advanced Analytical Verification of this compound Isotopic Purity and Labeling Pattern

Following the synthesis, it is crucial to verify the isotopic purity and the precise location of the carbon-13 labels within the this compound molecule. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary techniques for this verification. drugbank.comresearchgate.netcup.edu.cn

High-Resolution Mass Spectrometry for Isotopic Abundance Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the successful incorporation of the 13C isotopes and determining the isotopic abundance in this compound. researchgate.netcup.edu.cnresearchgate.net HRMS provides a highly accurate mass measurement, allowing for the differentiation between the labeled and unlabeled compounds. fiveable.mealgimed.com

The mass spectrum of this compound will show a molecular ion peak that is 6 mass units higher than that of the unlabeled Haloprogin. The isotopic pattern, which is the relative abundance of the different isotopic peaks, provides a fingerprint of the elemental composition. fiveable.me By comparing the experimental isotopic pattern with the theoretical pattern for a C9H4Cl3IO molecule with six 13C atoms, the degree of isotopic enrichment can be accurately determined. shimadzu.com The high resolving power of HRMS instruments like Quadrupole-Time of Flight (Q-TOF) allows for the clear separation of isotopologues, which are molecules that differ only in their isotopic composition. spectroscopyonline.comresearchgate.net

Table 1: Theoretical vs. Experimental Mass Data for this compound

CompoundTheoretical Monoisotopic Mass (Da)Experimentally Observed m/zMass Error (ppm)Isotopic Enrichment (%)
Haloprogin359.8372---
This compound365.8574-->99

Note: Experimental data is hypothetical and for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Label Position Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR, is the definitive method for elucidating the exact position of the carbon-13 labels within the this compound molecule. libretexts.orgacs.org While 1H-NMR provides information about the proton environment, 13C-NMR directly probes the carbon skeleton. scielo.br

In the 13C-NMR spectrum of this compound, the signals corresponding to the six carbon atoms of the benzene ring will be significantly enhanced due to the high isotopic enrichment. libretexts.org The chemical shifts of these 13C nuclei are influenced by their local chemical environment, including the presence of chlorine substituents. libretexts.org Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to correlate the 13C signals with their attached protons and neighboring carbons, respectively. scielo.br This provides unambiguous confirmation that the 13C labels are located on the benzene ring as intended. The presence of large one-bond 13C-13C scalar couplings in the fully labeled ring will also be a clear indicator of successful enrichment. acs.org

Table 2: Expected 13C-NMR Chemical Shift Ranges for this compound

Carbon PositionExpected Chemical Shift Range (ppm)Rationale
C-Cl125-135Downfield shift due to electronegative chlorine.
C-O150-160Significant downfield shift due to the ether oxygen.
C-H110-125Typical aromatic C-H chemical shift.
C-C≡80-90Characteristic chemical shift for alkyne carbons.
-CH2-60-70Aliphatic carbon adjacent to an ether oxygen.

Note: These are estimated ranges and can vary based on the solvent and other experimental conditions.

Direct 13C NMR Spectroscopy for Carbon Skeleton Characterization

Direct 13C NMR spectroscopy is a primary technique for elucidating the carbon framework of an organic molecule. In the case of this compound, the 13C NMR spectrum is distinguished by the signals corresponding to the six labeled carbon atoms of the 2,4,5-trichlorophenyl moiety. The chemical shifts of these carbons are influenced by the electronegativity of the attached chlorine and oxygen atoms, as well as by the aromatic ring currents.

The spectrum is expected to show nine distinct carbon signals. Six of these signals, corresponding to the 13C-labeled phenyl ring, will exhibit chemical shifts characteristic of a substituted benzene ring. The remaining three signals correspond to the carbons of the 3-iodoprop-2-yn-1-oxy side chain. The chemical shifts can be predicted based on established data for Haloprogin and related structures. drugbank.com The alkyne carbons are found in the typical range for sp-hybridized carbons, while the methylene (B1212753) carbon is shifted downfield due to the adjacent oxygen atom.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
C1'152.5
C2'125.8
C3'131.5
C4'123.0
C5'131.6
C6'116.3
C157.4
C288.1
C36.1

Note: The data in this table is based on predicted values for Haloprogin and may vary slightly for the 13C6 isotopologue. drugbank.combeilstein-journals.org

Indirect 1H-13C Heteronuclear Correlation NMR Techniques (e.g., HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. columbia.edu

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu For this compound, this would show correlations between the protons of the phenyl ring and their corresponding 13C-labeled carbons, as well as the protons of the methylene group with its carbon. This technique is invaluable for assigning the protonated carbons in the molecule.

The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. For instance, HMBC correlations would be expected from the methylene protons (H1) to the C2 and C3 carbons of the alkyne group, as well as to the C1' carbon of the phenyl ring, confirming the ether linkage. Correlations from the aromatic protons to adjacent and more distant carbons within the 13C-labeled ring would further solidify the structural assignment.

Table 2: Predicted 1H-13C HMBC Correlations for this compound

Proton (δH, ppm)Correlated Carbon (δC, ppm)
H3'C1', C2', C4', C5'
H6'C1', C2', C4', C5'
H1C1', C2, C3

Note: This table represents predicted correlations based on the known structure of Haloprogin.

The combination of 1D and 2D NMR techniques provides a comprehensive and definitive characterization of the molecular structure of this compound, ensuring its identity and purity as an analytical standard.

Investigative Methodologies Utilizing Haloprogin 13c6 in Preclinical Research

Application in Preclinical Pharmacokinetic and Disposition Studies

Pharmacokinetic (PK) and disposition studies are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. acs.orgfda.gov Utilizing Haloprogin-13C6 in these studies allows for a clear and quantitative assessment of its behavior in biological systems. The stable isotope label serves as a robust tracer, enabling precise measurements that are crucial for predicting a drug's behavior in humans. nih.govresearchgate.net

Before advancing to in vivo studies, the metabolic fate of a drug is first investigated using in vitro systems that mimic the body's metabolic machinery. wuxiapptec.compharmafocusasia.com These assays are critical for predicting a compound's metabolic clearance and identifying potential metabolic pathways. researchgate.netbioivt.com Using this compound provides significant advantages in these assays by simplifying the detection and structural elucidation of its metabolites. nih.govevotec.com

Understanding the kinetics of the enzymes that metabolize a drug is essential for predicting potential drug-drug interactions and variability in patient populations. Using this compound as a substrate allows for precise measurement of key kinetic parameters such as the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ). The ¹³C label allows the rate of substrate depletion and metabolite formation to be monitored without interference from the biological matrix. nih.govsquarespace.com

Reaction phenotyping studies identify the specific enzyme isoforms, primarily from the Cytochrome P450 (CYP) superfamily, responsible for a drug's metabolism. admescope.com In these experiments, this compound is incubated with a panel of recombinant human enzymes. The distinct mass of the labeled compound and its metabolites allows for unambiguous identification of which enzymes are capable of metabolizing the drug, a process that is more challenging with unlabeled compounds due to potential analytical interference. nih.gov

Subcellular fractions, such as liver microsomes and S9 fractions, contain a high concentration of drug-metabolizing enzymes and are workhorses in early drug metabolism studies. researchgate.netnih.gov Metabolic stability assays using these systems involve incubating this compound and measuring its disappearance over time. wuxiapptec.com The rate of disappearance is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ), which are key parameters for predicting in vivo hepatic clearance. nuvisan.com

Hepatocytes, or intact liver cells, provide a more comprehensive in vitro model as they contain both Phase I and Phase II metabolic enzymes and active transport systems. wuxiapptec.comnuvisan.com When this compound is incubated with suspended or plated hepatocytes, researchers can not only measure metabolic stability but also perform metabolite profiling. admescope.comcelerion.com The ¹³C₆-label provides a clear analytical handle to search for and identify metabolites using high-resolution mass spectrometry, as the isotopic pattern of the parent drug will be conserved in its metabolites, simplifying data analysis. nih.govresearchgate.net

Table 1: Illustrative In Vitro Metabolic Stability Data for this compound

This table presents hypothetical data from a typical metabolic stability assay using liver microsomes from different species. The percentage of the initial this compound remaining is measured at various time points.

Time (minutes)Human Microsomes (% Remaining)Rat Microsomes (% Remaining)Dog Microsomes (% Remaining)
0100100100
5857090
15604575
30352055
6012530

This is a hypothetical data table for illustrative purposes.

Following promising in vitro results, studies move to in vivo animal models to understand how the drug behaves in a complete biological system. The use of this compound is invaluable for these absorption, distribution, metabolism, and excretion (ADME) studies. acs.orgcriver.com The stable isotope label allows for the precise tracing of the drug and its metabolites through the body. nih.gov

A mass balance study is designed to account for the total administered dose and determine the primary routes and rates of excretion. fda.govcriver.com After administering a single dose of this compound to an animal model (e.g., a rat), urine, feces, and expired air are collected over a period of several days. nih.govfrontiersin.org The total ¹³C content in each matrix is quantified using techniques like isotope ratio mass spectrometry. This provides a definitive account of how much of the drug is excreted through the kidneys versus the gastrointestinal tract. nih.gov

Biodistribution studies reveal where the drug and its metabolites travel within the body. At various time points after dosing with this compound, animals are euthanized, and tissues (e.g., liver, kidney, brain, muscle) are collected. The concentration of this compound and its labeled metabolites in each tissue is measured, providing a quantitative map of its distribution and identifying potential sites of accumulation. criver.comnih.gov

Table 2: Illustrative Mass Balance Recovery Data for this compound in Rats

This table shows hypothetical recovery data of the ¹³C label in a mass balance study in rats over 72 hours following a single dose of this compound.

Excretion Route% of Administered ¹³C Recovered
Urine65.2%
Feces32.5%
Total Recovery 97.7%

This is a hypothetical data table for illustrative purposes.

Microdialysis is a minimally invasive sampling technique used to measure the real-time concentration of unbound drug and metabolites in the interstitial fluid of specific tissues. nih.govwalshmedicalmedia.com A microdialysis probe, which acts as an artificial blood capillary, is implanted into a target tissue, such as the brain or adipose tissue, in a live animal. nih.govmdpi.com

When this compound is administered, the probe allows for continuous collection of samples from the tissue of interest. Analyzing these samples reveals the dynamic concentration profile of unbound this compound and its labeled metabolites directly at the site of action. This technique is particularly powerful for assessing blood-brain barrier penetration or the distribution into other target compartments, providing data that is difficult to obtain through whole-tissue homogenate analysis alone. mdpi.comresearchgate.net The use of a ¹³C-labeled compound is advantageous as it can serve as its own calibrator in certain microdialysis methods, improving the accuracy of the resulting concentration measurements. nih.gov

Mass Balance and Biodistribution Studies using Labeled Haloprogin (B1672930)

Quantitative Bioanalysis of this compound and its Labeled Metabolites

The accurate measurement of a drug and its metabolites in biological matrices is fundamental to understanding its pharmacokinetic profile. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of drugs in biological fluids due to its high selectivity and sensitivity. google.comeurekakit.com In this context, this compound would serve as an ideal internal standard (IS) for the quantification of unlabeled Haloprogin.

The methodology involves adding a known concentration of this compound to biological samples (e.g., plasma, tissue homogenates) before sample preparation. Both the analyte (Haloprogin) and the IS (this compound) are extracted and co-elute chromatographically but are distinguished by the mass spectrometer based on their mass-to-charge (m/z) ratio. Any sample loss during extraction or variability in ionization efficiency affects both compounds equally, allowing the ratio of the analyte's signal to the IS's signal to provide a highly accurate and precise quantification. eurekakit.com High-resolution mass spectrometry (HRMS) can further aid in identifying unknown metabolites by providing accurate mass measurements. researchgate.net

Hypothetical LC-MS/MS Method Parameters for Haloprogin Quantification

ParameterDescriptionExample Value
Chromatographic ColumnStationary phase for separationC18 reverse-phase column
Mobile PhaseSolvent system to elute compoundsGradient of acetonitrile (B52724) and water with 0.1% formic acid
Ionization ModeMethod for generating ionsElectrospray Ionization (ESI), Positive Mode
MS/MS Transition (Haloprogin)Precursor and product ions for quantificatione.g., m/z 361 -> [Fragment Ion]
MS/MS Transition (this compound)Precursor and product ions for ISe.g., m/z 367 -> [Corresponding Fragment Ion]
Lower Limit of Quantification (LLOQ)Lowest concentration measured with acceptable accuracy1 ng/mL

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (sub-2 µm) compared to traditional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. Integrating UPLC with MS/MS for the bioanalysis of Haloprogin, using this compound as an internal standard, would allow for higher throughput screening of samples, which is crucial during drug development. The enhanced resolution can also be critical for separating Haloprogin from structurally similar metabolites that might otherwise interfere with quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Mechanistic Investigations and Target Deconvolution using this compound

The precise mechanism of action for Haloprogin remains largely unknown, though it is thought to involve the disruption of the fungal cell membrane and inhibition of oxygen uptake. drugbank.com Stable isotope labeling is a key strategy to deconvolve these mechanisms at a molecular level.

Understanding if and how an antifungal agent enters the fungal cell is critical to determining its mechanism. Labeled compounds are essential for these studies. By exposing fungal cultures (e.g., Candida albicans, Aspergillus fumigatus) to this compound, researchers can track its journey.

Techniques such as confocal microscopy with labeled fluorescent tags or, more directly, mass spectrometry imaging can visualize the localization of the compound. researchgate.netbiorxiv.org For a more quantitative approach, fungal cells can be treated with this compound and then fractionated into subcellular components (e.g., cell wall, membrane, cytoplasm, organelles). Subsequent LC-MS/MS analysis of these fractions would quantify the amount of the labeled compound in each compartment, revealing its primary site of accumulation and action. plos.org Studies have demonstrated that reduced drug accumulation is a common mechanism of resistance in fungi, highlighting the importance of such uptake analyses. nih.gov

Metabolic flux analysis (MFA) using stable isotopes is a powerful technique to quantify the rates (fluxes) of metabolic pathways within a cell. doaj.orgnih.gov By providing this compound to fungal cells, researchers can trace the ¹³C atoms as they are incorporated into various metabolites. This allows for a detailed investigation of how the drug perturbs fungal metabolism. nih.govfrontiersin.org

The analysis involves growing fungi on a primary carbon source (like unlabeled glucose) in the presence of this compound. If Haloprogin is metabolized, its ¹³C atoms will enter central carbon metabolism. The distribution of these ¹³C atoms into downstream metabolites (isotopomers) is measured by MS or NMR. creative-proteomics.com This pattern of labeling provides quantitative information about the activity of different metabolic pathways. creative-proteomics.com

The tricarboxylic acid (TCA) cycle and the pentose (B10789219) phosphate (B84403) pathway (PPP) are central to fungal energy production, biosynthesis, and redox balance. researchgate.net The PPP is particularly important as a primary source of NADPH, which is vital for many biosynthetic processes and for combating oxidative stress. asm.org

By analyzing the isotopomer patterns of key intermediates in the TCA cycle (e.g., citrate (B86180), malate) and the PPP (e.g., ribose-5-phosphate) following administration of this compound, researchers could determine if the drug inhibits specific enzymatic steps. nih.govplos.org For example, a buildup of a labeled upstream metabolite coupled with a decrease in a labeled downstream metabolite would pinpoint an inhibited enzyme. This approach provides a dynamic and quantitative view of the drug's effect on the metabolic network, offering crucial clues to its mechanism of action. nih.govresearchgate.net

Hypothetical Impact of Haloprogin on Fungal Metabolic Flux

Metabolic PathwayKey Metabolite AnalyzedObserved Change in ¹³C-LabelingInterpretation
TCA CycleCitrateDecreased M+2 isotopomersInhibition of citrate synthase or upstream pathways
TCA CycleSuccinateDecreased M+2, M+4 isotopomersDisruption of overall TCA cycle flux
Pentose Phosphate PathwayRibose-5-PhosphateIncreased M+5 isotopomersUpregulation of the PPP, possibly as a response to oxidative stress induced by the drug
GlycolysisPyruvate (B1213749)Accumulation of M+3 isotopomersBlockage in pyruvate conversion to Acetyl-CoA or entry into TCA cycle

Biochemical Pathway Flux Analysis via 13C-Isotopomer Tracking in Fungi

Analysis of Macromolecular Synthesis (e.g., Protein, Nucleic Acid Synthesis)

The use of isotopically labeled compounds is a cornerstone of metabolic research, and this compound provides a stable, non-radioactive tool to investigate the effects of its parent compound, Haloprogin, on the synthesis of essential macromolecules in fungi. In preclinical studies, researchers can use this compound to precisely trace the parent compound's influence on critical biosynthetic pathways without the confounding variables of radioactive decay.

Methodologies often involve incubating fungal cultures, such as Candida albicans, with the unlabeled antifungal agent and then introducing labeled precursors for protein and nucleic acid synthesis. For instance, studies on the mode of action of Haloprogin have assessed its impact on the incorporation of labeled Leucine (B10760876) and Uridine (B1682114), which are precursors for protein and RNA synthesis, respectively. nih.gov By quantifying the uptake and incorporation of these labeled precursors in the presence of Haloprogin, researchers can determine if the compound inhibits these fundamental cellular processes. nih.gov

Key research findings indicate that while some antifungal agents directly target DNA or protein synthesis, Haloprogin's primary effects appear to be elsewhere, such as on membrane integrity. nih.govdrugbank.com However, significant disruption to the cell membrane can secondarily impact macromolecular synthesis by affecting cellular integrity and energy metabolism. The use of this compound in conjunction with other labeled metabolites allows for a detailed, quantitative analysis of these downstream effects. Techniques like metabolic pulse-chase experiments, traditionally performed with radioactive isotopes, can be adapted using stable isotope-labeled precursors and this compound, with subsequent analysis by mass spectrometry to monitor the rates of protein and nucleic acid turnover. nih.gov

Table 1: Experimental Approaches for Macromolecular Synthesis Analysis

Research Question Methodology Labeled Compounds Used Key Outcome Measured
Does Haloprogin inhibit protein synthesis? Fungal culture incubation followed by precursor uptake assay. ¹⁴C-Leucine or ¹³C-Leucine Rate of incorporation into newly synthesized proteins. nih.gov
Does Haloprogin inhibit nucleic acid synthesis? Fungal culture incubation followed by precursor uptake assay. ³H-Uridine or ¹³C,¹⁵N-Uridine Rate of incorporation into newly synthesized RNA. nih.gov

Molecular Interaction Studies with Labeled Haloprogin

The availability of isotopically labeled Haloprogin, specifically this compound, is critical for detailed molecular interaction studies. The ¹³C label allows the molecule to be distinguished from its unlabeled counterparts and endogenous molecules in complex biological systems, enabling precise characterization of its binding behavior and target engagement.

Ligand-Protein Binding Characterization

Characterizing the binding interaction between a small molecule and its protein target is fundamental in drug discovery. nih.gov this compound is an ideal tool for such investigations using mass spectrometry-based quantitative proteomics. A common method is the competition binding assay, where the binding of a labeled ligand is measured in the presence of varying concentrations of an unlabeled competitor. nih.gov

In a typical experiment, a fungal protein lysate is incubated with a fixed concentration of this compound. In parallel incubations, increasing concentrations of unlabeled Haloprogin are added. The amount of this compound bound to its protein target(s) will decrease as the concentration of the unlabeled competitor increases. By quantifying the bound this compound using mass spectrometry, researchers can determine the binding affinity (e.g., IC₅₀ or Kᵢ) of the unlabeled compound for its target protein. nih.gov This approach provides valuable insights into the functional roles of target proteins and can direct the evaluation of drug polypharmacology. nih.gov Other biophysical techniques, such as native mass spectrometry, can also be employed to directly observe the formation of protein-ligand complexes with this compound and measure their stoichiometry and binding affinities. nih.govbiorxiv.org

Membrane Association and Disruption Mechanisms

The mechanism of action for Haloprogin is thought to involve the disruption of the fungal cell membrane's structure and function. drugbank.com this compound can be instrumental in elucidating the precise nature of this interaction. By using labeled Haloprogin, researchers can track its association with and localization within the lipid bilayer of fungal cells.

Studies can be designed to quantify the amount of this compound that partitions into fungal membranes versus remaining in the cytosol. This allows for the determination of a membrane partition coefficient, a key parameter in understanding how the drug accumulates at its site of action. Furthermore, advanced analytical techniques can probe how this compound affects membrane properties. For example, its presence might alter membrane fluidity or lead to the formation of pores or channels, causing leakage of essential cellular components like potassium ions. nih.gov The interaction may also be dependent on specific membrane components, such as the presence of ergosterol (B1671047) in fungal membranes, a dependency seen with other antifungal agents. mdpi.com Using this compound, it is possible to investigate whether the compound co-localizes with specific lipid microdomains, providing a more detailed picture of its disruptive mechanism. nih.govdrugbank.com

Identification of Potential Fungal Protein Targets (e.g., Erg11p)

While membrane disruption is a known effect, Haloprogin may also interact with specific protein targets. This compound can be used as a "bait" molecule in chemical proteomics approaches to identify these binding partners. Affinity purification coupled with mass spectrometry is a powerful technique for this purpose. In this method, Haloprogin could be modified to include a reactive group for covalent attachment to a solid support, and the this compound version would be used in control experiments to differentiate specific from non-specific binders.

Alternatively, a high-throughput competition binding assay with mass spectrometry can be used to screen for protein targets in a complex fungal lysate. nih.gov By observing which proteins show reduced binding to a known labeled ligand in the presence of this compound, or vice-versa, potential targets can be identified. Fungal-specific enzymes, particularly those in essential metabolic pathways, are attractive candidates for investigation. nih.gov This includes enzymes in the ergosterol biosynthesis pathway, such as the well-known azole target Erg11p, or enzymes involved in the synthesis of human-essential amino acids. nih.gov The identification of specific, high-affinity protein targets could reveal new mechanisms of action for Haloprogin and provide new avenues for antifungal drug development.

Development of High-Precision Analytical Methodologies

The development of robust and precise analytical methods is crucial for preclinical research, enabling the accurate measurement of drug concentrations in various biological samples. The use of stable isotope-labeled internal standards, such as this compound, is central to achieving the highest levels of accuracy and precision in these methodologies.

Isotope Dilution Mass Spectrometry for Absolute Quantification in Complex Matrices

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary ratio method for measurement, capable of providing results that are directly traceable to the International System of Units (SI). nih.gov It is the gold standard for the absolute quantification of analytes in complex biological matrices such as plasma, serum, and tissue homogenates. nih.govnih.gov The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte—in this case, this compound—to a sample before any processing or extraction steps.

This compound serves as the ideal internal standard because it is chemically and physically identical to the unlabeled Haloprogin. chiron.no This ensures that it behaves identically during all stages of sample preparation, chromatography, and ionization within the mass spectrometer. chiron.no Any loss of analyte during extraction or variability in instrument response will affect both the labeled and unlabeled compounds equally. Since the mass spectrometer can differentiate between the two based on their mass difference, the ratio of the unlabeled analyte to the known amount of the labeled standard remains constant. chiron.no This ratio allows for the highly accurate and precise calculation of the absolute concentration of Haloprogin in the original sample, effectively correcting for matrix effects and other sources of analytical error. nih.govchiron.no

Table 2: Advantages of ¹³C-Labeled Internal Standards in IDMS

Feature Description Benefit for Quantification Reference
Chemical Identity The labeled standard has the same chemical structure and properties as the analyte. Ensures identical behavior during extraction, derivatization, and chromatography. chiron.no
Co-elution The labeled standard and analyte elute at the exact same time from the chromatography column. Corrects for matrix-induced ion suppression/enhancement at the precise moment the analyte is measured. chiron.no
Mass Differentiation Easily distinguished from the unlabeled analyte by the mass spectrometer. Allows for the calculation of a precise ratio between the unknown analyte and the known standard. nih.govchiron.no

| High Precision & Accuracy | Corrects for variability in sample handling, recovery, and instrument response. | Enables absolute quantification with low uncertainty and high reproducibility, traceable to SI units. | nih.govnih.gov |

NMR-Based Methods for Metabolite Structural Assignment and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structures. frontiersin.org However, its application in metabolomics can be limited by the low natural abundance of the ¹³C isotope (approximately 1.1%), which results in low sensitivity for ¹³C NMR analysis. nih.gov The strategic use of compounds uniformly labeled with ¹³C, such as this compound, effectively overcomes this limitation.

In preclinical studies, this compound can be used to trace the metabolic pathways of the parent drug. As the labeled haloprogin is processed by metabolic enzymes, the ¹³C₆-benzene ring is typically retained in its major metabolites. For instance, a known metabolic pathway for haloprogin involves dealkylation to form 2,4,5-trichlorophenol. chemicalbook.com When studying this with the labeled analogue, the resulting metabolite would be ¹³C₆-2,4,5-trichlorophenol.

The presence of the six ¹³C atoms provides several analytical advantages:

Enhanced Signal: The enrichment of ¹³C dramatically increases the signal intensity in ¹³C NMR spectra, making detection and quantification of metabolites possible even at low concentrations. nih.gov

Structural Elucidation: The coupling patterns between adjacent ¹³C atoms (¹³C-¹³C coupling) and between ¹³C and ¹H atoms in high-resolution 1D and 2D NMR experiments (like HSQC and HMBC) provide unambiguous evidence for assigning the structure of novel metabolites. nih.gov

Pathway Analysis: By tracking the appearance of the ¹³C₆ signature in different molecular forms over time, researchers can map metabolic pathways and determine the rates of formation for various metabolites. nih.govresearchgate.net

The following table illustrates the hypothetical ¹³C NMR data that could be used to identify this compound and its primary metabolite, clearly distinguishing the labeled core from other compounds in a complex biological sample.

CompoundLabeled Carbon Position (in Benzene (B151609) Ring)Hypothetical ¹³C Chemical Shift (ppm)Key Differentiating Feature
This compoundC-1' (C-O)155Presence of signals corresponding to the iodopropargyl ether side chain in other spectra (e.g., ¹H NMR).
C-2' (C-Cl)130
C-3'115
C-4' (C-Cl)132
C-5'134
C-6' (C-Cl)128
¹³C₆-2,4,5-trichlorophenolC-1' (C-OH)150Absence of iodopropargyl ether signals and presence of a hydroxyl (-OH) signal. Shift in C-1' resonance due to substitution.
C-2' (C-Cl)120
C-3'118
C-4' (C-Cl)129
C-5'125
C-6' (C-Cl)122

Chromatographic Separations with Labeled Internal Standards for Enhanced Accuracy and Specificity

In quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for achieving high precision and accuracy. scioninstruments.com An IS is a compound added in a known amount to samples, calibrators, and controls to correct for variability during sample preparation, injection, and ionization. scioninstruments.com The ideal IS is a stable isotope-labeled (SIL) version of the analyte being measured. nist.gov

This compound is perfectly suited to act as an internal standard for the quantification of unlabeled haloprogin in preclinical research. Because its core chemical structure is identical to the analyte, its behavior during extraction and chromatography is virtually the same. nist.gov

The key benefits of using this compound as an internal standard include:

Co-elution: It elutes at the same retention time as the unlabeled haloprogin in the chromatographic separation, simplifying identification.

Mass Differentiation: Despite co-eluting, it is easily distinguished by the mass spectrometer due to its higher molecular weight (+6 Daltons from the six ¹³C atoms). This allows for separate monitoring of the analyte and the IS.

Correction for Matrix Effects: It experiences the same ion suppression or enhancement from the biological matrix as the analyte, ensuring that the ratio of their peak areas remains constant and the quantification remains accurate. nih.gov

Improved Precision: The use of a SIL-IS significantly reduces the relative standard deviation (RSD) of measurements compared to analyses without an internal standard or with a structurally different one. scioninstruments.comnih.gov

The following tables demonstrate the principles of using this compound as a SIL-IS in an LC-MS method.

Table 1: Physicochemical Properties for Mass Spectrometry
CompoundChemical FormulaMonoisotopic Mass (Da)Typical Monitored [M+H]⁺ Ion (m/z)
Haloprogin (Analyte)C₉H₄Cl₃IO359.8372360.8445
This compound (Internal Standard)C₃¹³C₆H₄Cl₃IO365.8574366.8647
Table 2: Illustrative Improvement in Analytical Precision
Analytical MethodNumber of Replicates (n)Mean Measured Concentration (ng/mL)Standard Deviation (SD)Relative Standard Deviation (%RSD)
Quantification without Internal Standard5105.211.510.9%
Quantification with this compound as IS599.82.12.1%
Note: Data are hypothetical and based on typical performance improvements seen in analogous studies. nih.govthermofisher.com

Preclinical Research Findings with Haloprogin and Advanced Insights Via 13c Labeled Studies

In Vitro Efficacy Studies against Fungal Pathogens

In vitro studies have been crucial in characterizing the antifungal properties of Haloprogin (B1672930), defining its spectrum of activity and potency against various fungal pathogens.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. researchgate.netresearchgate.netnih.gov The Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial microbial population. peerj.comnih.gov The ratio of MFC to MIC can indicate whether a compound is fungicidal (ratio ≤ 4) or fungistatic (ratio > 4). peerj.com

For Haloprogin, studies have demonstrated its inhibitory activity against various fungi. For instance, MIC values of less than 1 µg/ml have been reported for Haloprogin against certain dermatophytes, indicating high potency. semanticscholar.org In comparison, other antifungal agents may require higher concentrations to achieve similar inhibitory effects. semanticscholar.org The determination of MFC provides further insight into whether Haloprogin kills the fungi or merely inhibits their growth. For many susceptible organisms, the MFC of Haloprogin is close to its MIC, suggesting a fungicidal action. semanticscholar.org

Fungal SpeciesHaloprogin MIC (µg/mL)Haloprogin MFC (µg/mL)Reference
Trichophyton mentagrophytes< 1Close to MIC semanticscholar.org
Microsporum canis< 1Close to MIC semanticscholar.org
Epidermophyton floccosum< 1Close to MIC semanticscholar.org
Candida albicansVariesVaries nih.gov

This table is for illustrative purposes and synthesizes data from referenced literature. Actual values can vary based on the specific strain and testing methodology.

Haloprogin exhibits a broad spectrum of activity against various fungal pathogens. nih.govnih.gov Its primary application was for the treatment of superficial fungal infections caused by dermatophytes, which include species of Trichophyton, Microsporum, and Epidermophyton. drugbank.comhmdb.ca These fungi are common causes of skin infections like athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis). drugbank.comhmdb.ca

Beyond dermatophytes, Haloprogin has also demonstrated activity against yeasts and yeast-like fungi, including various Candida species. nih.govnih.gov This is a notable feature, as some other topical antifungal agents have limited or no activity against Candida. nih.gov The ability to target both dermatophytes and Candida suggests a broader potential utility for Haloprogin in treating mixed fungal infections. nih.govnih.gov

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination

Preclinical Efficacy Evaluations in Animal Models of Fungal Infection

Animal models are indispensable tools in preclinical research, providing a means to evaluate the in vivo efficacy of a drug candidate before human trials. oup.comoup.comoup.com

Guinea pig models have been instrumental in evaluating the preclinical efficacy of Haloprogin for topical mycotic infections. nih.govnih.govoup.com In these studies, experimental infections with dermatophytes like Trichophyton mentagrophytes are induced on the skin of the animals. nih.gov The subsequent application of Haloprogin formulations to the infected areas allows for the assessment of its therapeutic effect.

Research has shown that Haloprogin is highly effective in treating these experimentally induced infections in guinea pigs. nih.govnih.gov Its in vivo antifungal activity against dermatophytes was found to be comparable to that of tolnaftate, another established antifungal agent. nih.govnih.gov Interestingly, while the in vitro activity of Haloprogin was diminished by the presence of serum, this reduction in efficacy was not observed in the topical application on these animal models. nih.govnih.gov

Pharmacokinetics (PK) describes what the body does to a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) describes what the drug does to the body, or in this case, the pathogen. nih.govvibiosphen.com The correlation between PK and PD is crucial for optimizing dosing regimens and predicting clinical efficacy. nih.govspringermedizin.decatapult.org.uk

For topical agents like Haloprogin, PK/PD studies in preclinical models would focus on the drug concentration achieved at the site of infection (the skin) and its relationship to the antifungal effect. While detailed PK/PD data for Haloprogin is limited in the public domain, the efficacy observed in guinea pig models suggests that sufficient concentrations are reached and maintained in the skin to exert a therapeutic effect. nih.govnih.gov The use of ¹³C-labeled Haloprogin (Haloprogin-¹³C₆) in such studies would be invaluable. It would allow for precise quantification of the drug and its metabolites in skin layers and systemic circulation, providing a clearer understanding of its absorption and distribution, and helping to establish a definitive PK/PD relationship. thermofisher.com

Studies in Experimentally Induced Mycotic Infections (e.g., Guinea Pig Models)

Elucidated and Hypothesized Molecular Mechanisms of Action for Haloprogin

The precise molecular mechanism of action for Haloprogin is not fully elucidated. drugbank.compharmacompass.comwikipedia.org However, research has led to several hypotheses. It is thought to act by disrupting the fungal cell membrane's structure and function. drugbank.comhmdb.caacs.org This disruption could lead to increased membrane permeability and leakage of essential cellular components, ultimately causing cell death.

Another proposed mechanism is the inhibition of oxygen uptake by the fungal cells. drugbank.comhmdb.ca By interfering with cellular respiration, Haloprogin could deprive the fungus of the energy needed for survival and growth. These mechanisms, while not definitively proven, are consistent with the observed fungicidal activity of the compound. Further studies, potentially employing advanced techniques like transcriptomics and metabolomics with ¹³C-labeled compounds, could provide a more detailed picture of how Haloprogin interacts with and inhibits fungal cells.

Inhibition of Oxygen Uptake in Fungal Cells

Preclinical investigations into the mechanism of action of haloprogin have identified the inhibition of cellular respiration as a key antifungal effect. Studies conducted on the pathogenic yeast Candida albicans revealed that haloprogin significantly impedes oxygen consumption by the fungal cells. cdnsciencepub.com This disruption of respiratory processes is considered a primary contributor to its fungicidal activity. cdnsciencepub.com

Fungal SpeciesFindingReference Study Highlight
Candida albicansSignificant inhibition of oxygen consumption.Fungicidal activity appears to be directly attributable to the inhibition of oxygen uptake. cdnsciencepub.com

Disruption of Fungal Cell Membrane Structure and Function

In conjunction with inhibiting respiration, haloprogin is understood to disrupt the structure and function of the fungal cell membrane. drugbank.comhmdb.canewdrugapprovals.orgechemi.com This effect is considered a core component of its fungicidal mechanism. cdnsciencepub.com Studies have shown that exposure to haloprogin leads to a loss of intracellular potassium ions (K⁺) from Candida albicans cells, which is a key indicator of compromised membrane integrity. cdnsciencepub.comnih.gov

Unlike polyene antibiotics such as amphotericin B, which create pores by binding to ergosterol (B1671047), the precise mode of haloprogin's interaction with the membrane is different. cdnsciencepub.compharmacologyeducation.org While the ultimate result is a loss of the membrane's ability to act as a selective barrier, the initial molecular interactions appear distinct. This disruption prevents the cell from maintaining essential electrochemical gradients and controlling the passage of substances, leading to cellular dysfunction and death. mdpi.com

Parameter StudiedObserved Effect in Candida albicansImplication
Intracellular Potassium (K⁺) LossDemonstrated loss of K⁺ ions from cells exposed to haloprogin. cdnsciencepub.comnih.govIndicates compromised cell membrane integrity and function.
Hemolysis of Mammalian ErythrocytesHaloprogin demonstrated lytic activity against mammalian red blood cells. cdnsciencepub.comSuggests a general membrane-disrupting capability, though its primary target is fungal cells.

Effects on Protein and Nucleic Acid Synthesis

The impact of haloprogin on the synthesis of essential macromolecules like proteins and nucleic acids has also been investigated. Research indicates that haloprogin affects these processes, but to a lesser extent compared to its primary effects on respiration and membrane function. cdnsciencepub.com

In comparative studies using radiolabeled precursors, the uptake and incorporation of leucine (B10760876) (for protein synthesis) and uridine (B1682114) (for RNA synthesis) into Candida albicans were measured. cdnsciencepub.comnih.gov The results showed that while haloprogin does inhibit the synthesis of both proteins and nucleic acids, this effect is less pronounced than the inhibition caused by other antifungal agents under the same conditions. cdnsciencepub.com For instance, the polyene antibiotic amphotericin B was found to have a more potent effect on leucine incorporation. cdnsciencepub.com This suggests that the interference with macromolecular synthesis is likely a secondary consequence of the primary cellular damage, rather than the main fungicidal mechanism. nih.govcreative-biolabs.comfungaleducation.org

Macromolecular SynthesisPrecursor Used in StudiesObserved Effect of HaloproginComparative Finding
Protein SynthesisLabeled Leucine nih.govInhibition observed. cdnsciencepub.comEffect is less pronounced compared to its impact on oxygen uptake. cdnsciencepub.com
Nucleic Acid SynthesisLabeled Uridine nih.govInhibition observed. cdnsciencepub.comEffect is considered secondary to membrane disruption and respiratory inhibition. cdnsciencepub.com

Advanced Mechanistic Insights Enabled by ¹³C-Labeling in Preclinical Systems (Hypothetical Applications)

The use of stable isotope labeling, particularly with Carbon-13 (¹³C), offers powerful tools for elucidating complex biological and chemical processes at a molecular level. alfa-chemistry.commusechem.comsymeres.com Incorporating ¹³C atoms into a drug molecule allows researchers to track its journey and interactions within a biological system without altering its chemical properties. musechem.comacs.org For a compound like Haloprogin-13C6, where six carbon atoms (hypothetically those of the benzene (B151609) ring) are replaced with their ¹³C isotopes, several advanced preclinical studies could be designed to deepen our understanding of its antifungal mechanism.

Hypothetical Applications of this compound:

Metabolic Fate and Pathway Analysis: By exposing fungal cultures to this compound, researchers could use mass spectrometry to trace the metabolic fate of the compound. ontosight.ai This would definitively answer whether haloprogin acts in its original form or is first metabolized into an active intermediate by the fungal cell. The specific ¹³C signature would allow for the unambiguous identification of all drug-related breakdown products.

Target Identification and Engagement: Solid-state Nuclear Magnetic Resonance (ss-NMR) spectroscopy is a technique that can provide atomic-level structural information about molecules in a solid or semi-solid state, such as a cell membrane. researchgate.netnsf.gov Using this compound, ss-NMR could be employed to directly observe the interaction between the drug and components of the fungal cell membrane. This could reveal which specific lipids or membrane-associated proteins haloprogin binds to, providing a detailed picture of how it disrupts membrane function.

Quantitative Flux Analysis: In combination with other labeled substrates, this compound could be used in metabolic flux analysis studies. medchemexpress.com This would allow for the precise quantification of how haloprogin affects specific metabolic pathways. For example, researchers could measure the flow of carbon through the Krebs cycle and oxidative phosphorylation pathways to pinpoint exactly how oxygen uptake is inhibited, moving beyond observation to quantitative measurement of the disruption.

Hypothetical Study AreaTechnique Enabled by ¹³C-LabelingPotential Insight Gained
Metabolic Fate AnalysisMass Spectrometry (MS)Identify if haloprogin is a pro-drug and characterize its active metabolites within the fungal cell. ontosight.ai
Target Interaction MappingSolid-State NMR (ss-NMR) SpectroscopyPinpoint the specific molecular binding sites of haloprogin within the fungal cell membrane. researchgate.netnsf.gov
Metabolic Flux QuantificationMetabolic Flux Analysis (MFA)Quantify the degree of inhibition on specific enzymatic steps in cellular respiration. medchemexpress.com

Computational and Theoretical Studies of Haloprogin 13c6

Molecular Docking and Dynamics Simulations of Haloprogin-Target Interactions

There are currently no published molecular docking or dynamics simulations specifically for Haloprogin-13C6. Such studies are crucial for understanding how a ligand interacts with its biological target at an atomic level. nih.govscitechnol.comnih.gov

For a compound like Haloprogin (B1672930), where the exact target is not definitively known, computational approaches could be employed to screen potential protein targets. drugbank.com Molecular docking could predict the binding affinity and pose of this compound within the active sites of various fungal enzymes. nih.govmdpi.com Given that its parent compound is a halogenated phenolic ether, potential targets could include enzymes involved in cell wall synthesis, membrane maintenance, or respiratory pathways. drugbank.com

Molecular dynamics (MD) simulations could then be used to assess the stability of the predicted ligand-protein complexes over time, providing insights into the dynamic nature of the interaction. nih.govacs.org These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the binding, which is fundamental to understanding its mechanism of action. nih.gov

Quantum Chemical Calculations for 13C NMR Chemical Shift Prediction and Conformational Analysis

While experimental 13C NMR data for this compound is not available in the public domain, quantum chemical calculations represent a powerful tool for its prediction. mdpi.comnmrdb.orgd-nb.info Methods like Density Functional Theory (DFT) and post-Hartree-Fock methods can be used to calculate the magnetic shielding tensors of each carbon atom, which are then converted into chemical shifts. pku.edu.cnnih.gov

The process would involve:

Conformational Search: Identifying the low-energy conformers of this compound.

Geometry Optimization: Optimizing the geometry of each conformer.

NMR Calculation: Performing NMR calculations on the optimized geometries.

Boltzmann Averaging: Averaging the chemical shifts based on the relative energies of the conformers.

Accurate prediction of the 13C NMR spectrum would be invaluable for the characterization and structural elucidation of synthesized this compound. mdpi.comst-andrews.ac.uk Furthermore, these calculations provide detailed information about the electronic structure and geometry of the molecule. pku.edu.cn

In Silico Modeling of Metabolic Transformations and Enzyme Interactions

The metabolic fate of Haloprogin, and by extension this compound, has not been detailed in the literature. In silico tools for metabolism prediction could offer initial hypotheses about its biotransformation. pensoft.netchemrxiv.orgnih.gov These tools use databases of known metabolic reactions and algorithms to predict the likely sites of metabolism on a molecule. pensoft.netmdpi.com

For this compound, potential metabolic pathways could include hydroxylation of the aromatic ring, O-dealkylation, or conjugation reactions. In silico models could predict the specific cytochrome P450 (CYP) isozymes responsible for these transformations. nih.gov Understanding the metabolism is critical, as metabolites could be responsible for the therapeutic effect or potential toxicity.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Currently, there are no published SAR or SPR studies specifically involving this compound. SAR studies are fundamental in medicinal chemistry for optimizing lead compounds. nih.govnih.gov By synthesizing and testing a series of analogues, researchers can determine which structural features are essential for biological activity.

For Haloprogin, a hypothetical SAR study could involve modifying:

The substituents on the phenyl ring.

The length and nature of the ether linkage.

The propargyl group.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, could then be used to build a mathematical model correlating the structural features of these analogues with their antifungal activity. mdpi.com

SPR studies, often utilizing techniques like surface plasmon resonance (SPR), provide detailed information about the binding kinetics (association and dissociation rates) of a ligand to its target. nih.govbiorxiv.orgevotec.combioduro.comcoriolis-pharma.com Such data is crucial for understanding the molecular basis of affinity and for guiding drug design. nih.gov No such studies have been reported for Haloprogin or its 13C6 isotopologue.

Future Directions and Emerging Research Avenues for Haloprogin 13c6

Novel Applications of Haloprogin-13C6 as a Biochemical Probe for Fungal Metabolism

Future research can utilize this compound to map its uptake, intracellular distribution, and biotransformation within various fungal species. Through techniques like mass spectrometry, scientists can follow the labeled carbon atoms as they are integrated into different metabolic intermediates. This could reveal how fungi attempt to detoxify the compound or if its fragments are incorporated into primary metabolic pathways. Such investigations are critical for understanding the mechanisms of action and potential resistance pathways to haloprogin (B1672930) and related antifungal agents. The use of chemical probes is a growing field for understanding fungal metabolism and pathogenesis. For instance, specially designed probes have been used to investigate the metabolic requirements for fungal virulence and to identify selective inhibitors of fungal mitochondrial respiration. nih.gov

Development of Advanced Analytical Techniques for Low-Abundance Metabolites

A significant hurdle in metabolomics is the detection and quantification of low-abundance metabolites, which can act as crucial signaling molecules or byproducts of xenobiotic metabolism. This compound can spur the development and refinement of analytical techniques tailored for these challenging measurements. The distinct isotopic signature of this compound and its derivatives helps them stand out from the complex background matrix of biological samples.

Advanced analytical platforms, such as high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), are pivotal for this work. springernature.com Future advancements could aim to boost the sensitivity and selectivity of these methods for 13C-labeled compounds. This may involve creating novel sample preparation techniques that enrich for labeled molecules or developing sophisticated data analysis algorithms to extract the faint signals of low-abundance labeled metabolites from complex datasets.

Exploring Uncharacterized Metabolic Pathways and Off-Target Interactions

Although the primary target of haloprogin is generally understood, its full range of interactions within the fungal cell, including potential off-target effects, requires deeper investigation. drugbank.comnih.gov this compound offers a unique avenue to uncover these uncharacterized metabolic pathways and off-target interactions. By tracing the labeled carbon atoms, researchers can identify unexpected molecular destinations for the compound or its breakdown products.

Integration of 13C-Labeled Haloprogin in Systems Biology and Metabolomics Research

The field of systems biology seeks a comprehensive understanding of how perturbations, like the introduction of a drug, affect an entire biological system. This compound is an ideal tool for such an integrated approach. By combining stable isotope tracing with global metabolomics, transcriptomics, and proteomics, researchers can construct detailed models of the fungal response to haloprogin treatment.

In a typical systems biology experiment, a fungal culture could be exposed to this compound, with samples collected over time. The analysis would not only track the fate of the 13C label but also measure changes in the levels of thousands of other metabolites, transcripts, and proteins. This multi-omics approach can reveal the downstream consequences of haloprogin's primary action and any off-target effects, offering a system-level view of its impact. Such pathway analysis is becoming increasingly important for interpreting metabolomics data. nih.govnih.govmdpi.com

Research AreaApplication of this compoundPotential Outcomes
Fungal Metabolism Tracing the metabolic fate of the 13C6-label.Elucidation of uptake, biotransformation, and detoxification pathways. nih.gov
Analytical Chemistry A benchmark for developing sensitive detection methods for labeled compounds.Improved techniques for analyzing low-abundance, isotope-labeled metabolites.
Drug Mechanism Identifying binding partners and metabolic sinks.Discovery of novel off-target effects and uncharacterized metabolic pathways. frontiersin.org
Systems Biology A tool for multi-omics studies of drug response.Integrated models of the cellular response to antifungal treatment. birmingham.ac.uk

Potential for Derivatization and Further Isotopic Modifications for Specific Research Questions

The utility of this compound can be broadened through chemical derivatization and additional isotopic modifications. Derivatization involves chemically altering the molecule to improve its analytical properties or to add new functionalities. For instance, a derivative could be synthesized to be more suitable for a specific type of mass spectrometry analysis or to include a fluorescent tag for imaging studies, similar to how curcumin-based probes have been developed for fungal imaging. researchgate.net

Furthermore, specific research questions may require different isotopic labeling patterns. While the 13C6 label is well-suited for general tracing studies, a molecule with a single 13C atom at a specific position could be used to probe a particular enzymatic reaction. Similarly, labeling with other stable isotopes, such as deuterium (B1214612) (2H) or nitrogen-15 (B135050) (15N), could offer complementary information about the metabolic fate of different parts of the haloprogin molecule. This customized approach to isotopic labeling will enable highly specific and sophisticated experimental designs in future research.

Q & A

Q. What are the validated synthetic pathways for Haloprogin-13C6^{13}\text{C}_613C6​, and how can isotopic purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves 13C^{13}\text{C}-labeled precursors in key reaction steps (e.g., iodination or coupling reactions). Purification via column chromatography or recrystallization is critical to remove unlabeled byproducts. Isotopic purity (>98%) should be confirmed using high-resolution mass spectrometry (HRMS) and 13C^{13}\text{C}-NMR, with comparisons to unlabeled Haloprogin for baseline shifts .
  • Key Parameters :
StepTechniqueTarget Metrics
SynthesisRadiolabeled precursor couplingYield ≥70%
PurificationColumn chromatography (C18 silica)Purity ≥95%
CharacterizationHRMS, 13C^{13}\text{C}-NMRIsotopic enrichment ≥98%

Q. Which analytical methods are recommended for characterizing this compound^{13}\text{C}_613C6​ in complex biological matrices?

  • Methodological Answer : Use reversed-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) for quantification. Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) to resolve Haloprogin-13C6^{13}\text{C}_6 from endogenous metabolites. Validate methods per ICH guidelines, including linearity (R2^2 >0.99), precision (CV <15%), and recovery rates (80–120%) .

Advanced Research Questions

Q. How do isotopic effects of 13C6^{13}\text{C}_613C6​ labeling influence Haloprogin’s pharmacokinetic (PK) profile in vivo?

  • Methodological Answer : Design comparative PK studies using labeled vs. unlabeled Haloprogin in animal models. Measure plasma concentrations via LC-MS/MS and calculate AUC, Cmax_{\text{max}}, and t1/2_{1/2}. Use statistical models (e.g., ANOVA) to assess differences in absorption/metabolism. Note: Minor isotopic effects (e.g., bond vibration) may alter clearance rates; control for variables like diet and metabolic enzyme activity .
  • Experimental Design :
GroupTreatmentSampling Timepoints
1Haloprogin-13C6^{13}\text{C}_60, 1, 2, 4, 8, 24h
2Unlabeled HaloproginSame as Group 1

Q. How should researchers resolve contradictions between in vitro antifungal efficacy and in vivo toxicity data for this compound^{13}\text{C}_613C6​?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to troubleshoot discrepancies .

Replicate assays : Ensure consistent in vitro conditions (e.g., pH, temperature) and validate in vivo models (e.g., murine candidiasis).

Analyze confounding variables : Test metabolite stability (e.g., hepatic cytochrome P450 interactions) and tissue distribution via autoradiography.

Leverage multi-omics : Correlate transcriptomic data (host response) with pharmacokinetic-pharmacodynamic (PK-PD) modeling to identify off-target effects .

Q. What strategies optimize the use of this compound^{13}\text{C}_613C6​ in tracer studies for metabolic flux analysis?

  • Methodological Answer : Use stable isotope-resolved metabolomics (SIRM) with 13C^{13}\text{C}-NMR or LC-MS to track label incorporation into fungal lipid pathways. Normalize data to internal standards (e.g., 13C^{13}\text{C}-glucose) and apply flux balance analysis (FBA) to model metabolic networks. Critical pitfalls include isotopic dilution and cross-labeling; mitigate via pulse-chase experiments .

Guidelines for Reporting and Reproducibility

Q. What documentation standards are essential for publishing this compound^{13}\text{C}_613C6​ research?

  • Methodological Answer : Follow the Journal of Organic Chemistry guidelines for Supporting Information:
  • Provide raw spectral data (NMR, MS) and chromatograms.
  • Detail statistical codes (e.g., R/Python scripts) for reproducibility.
  • Disclose batch-specific isotopic enrichment and storage conditions (−80°C in argon) .

Tables for Methodological Reference

Q. Table 1. Key Parameters for Isotopic Purity Validation

TechniqueTarget SignalAcceptance Criteria
HRMS[M+H]+^+ m/zΔ ≤ 0.001 Da from theoretical
13C^{13}\text{C}-NMRChemical shift (ppm)Match reference library (±0.1 ppm)

Q. Table 2. Common Pitfalls in Haloprogin-13C6^{13}\text{C}_6 Studies

IssueMitigation Strategy
Isotopic dilutionUse higher enrichment (>99%) precursors
Metabolic cross-talkEmploy knockout fungal strains
Data inconsistencyPre-register protocols (e.g., OSF)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.